molecular formula C25H22N4O2S3 B2975959 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 862826-05-9

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2975959
CAS No.: 862826-05-9
M. Wt: 506.66
InChI Key: JMFGEWFAPUGUAW-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a synthetically designed organic compound featuring a benzothiazole core, an indole ring, and a thiophene carboxamide group. The benzothiazole moiety is a privileged structure in medicinal chemistry known for its aromaticity derived from sulfur and nitrogen atoms within a five-membered ring, making it a versatile scaffold for developing bioactive molecules . Compounds containing the benzothiazole nucleus have demonstrated a wide spectrum of pharmacological activities in preclinical research, including but not limited to anticancer, antimicrobial, and central nervous system effects . The presence of both benzothiazole and indole rings, which are common in various therapeutic agents, suggests this compound may have significant research value in hit-to-lead optimization campaigns and as a tool compound for investigating novel biological pathways. Its complex structure indicates potential interactions with enzymatic targets such as kinase inhibitors or receptor modulators, akin to other thiazole-bearing drugs . This product is intended for non-human research applications exclusively. It is strictly for laboratory use in biochemical screening, chemical synthesis, and basic life science research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S3/c1-16-8-9-18-21(13-16)34-25(27-18)28-23(30)15-33-22-14-29(19-6-3-2-5-17(19)22)11-10-26-24(31)20-7-4-12-32-20/h2-9,12-14H,10-11,15H2,1H3,(H,26,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFGEWFAPUGUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole moiety : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
  • Indole ring : Associated with various pharmacological effects, including anti-inflammatory and analgesic properties.
  • Carboxamide group : Often involved in enhancing the solubility and bioavailability of drug candidates.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes related to cancer progression and neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
  • Antioxidant Properties : The presence of thiazole and indole rings contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity Target IC50 Value (µM) Reference
AnticancerA431 cell line< 10
AntioxidantDPPH radical scavenging15.5
AChE InhibitionSH-SY5Y cells0.57
BuChE InhibitionSH-SY5Y cells0.94

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated potent cytotoxic effects against A431 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests a strong potential for development as an anticancer agent.
  • Neuroprotective Effects : Research has indicated that the compound exhibits neuroprotective properties by inhibiting cholinesterases, which are implicated in Alzheimer's disease. The inhibition of AChE and BuChE suggests potential therapeutic applications in neurodegenerative disorders.
  • Antioxidant Activity : The compound was evaluated for its ability to scavenge DPPH radicals, showcasing significant antioxidant activity that could contribute to its protective effects against oxidative stress-related diseases.

Comparison with Similar Compounds

Benzothiazole Carboxamide Derivatives

describes compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), which shares the benzothiazole-carboxamide backbone but substitutes the indole-thioether group with a thiazolidinone ring. Key differences include:

  • Synthetic Yields: Compound 4g was synthesized in 70% yield using ethanol, whereas analogs with bulkier substituents (e.g., 4i with 2-chloro-6-fluorophenyl) showed lower yields (37%), highlighting steric and electronic challenges in synthesis .
  • Structural Features : The absence of the indole-thioether system in 4g may reduce interactions with hydrophobic binding pockets compared to the target compound.

Indole-Thiazole Hybrids

discusses N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (4a-c), which combines indole and benzothiazole via a Schiff base linkage. Unlike the target compound’s thioether bridge, this imine bond may confer rigidity but reduce metabolic stability .

Thiophene Carboxamide Derivatives

features N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide, which lacks the benzothiazole-thioether unit. This simplification results in a lower molecular weight (284.38 g/mol vs.

Pyridazine-Based Analogs

describes N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, replacing the indole with a pyridazine ring. The pyridazine’s electron-deficient nature may enhance interactions with polar residues in target proteins compared to the indole’s π-π stacking capability .

Structural and Functional Implications

Compound Key Structural Features Molecular Weight Notable Properties
Target Compound Indole-thioether, benzothiazole, thiophene ~500 g/mol* Potential kinase inhibition, moderate solubility
N-[2-(4-Chlorophenyl)...carboxamide (4g) Thiazolidinone, benzothiazole 405.87 g/mol 70% yield, rigid backbone
N-(2-(2-Methylindol-3-yl)ethyl... () Thiophene-indole, no thioether 284.38 g/mol Simplified structure, higher bioavailability
Pyridazine analog () Pyridazine, benzo[d][1,3]dioxole 414.5 g/mol Enhanced polar interactions

*Estimated based on analogous structures.

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